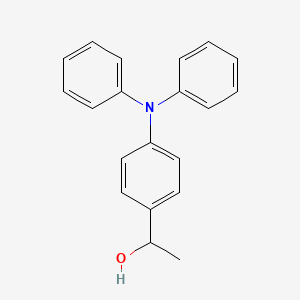
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is an organosilicon compound with a complex structure that includes a trimethoxysilane group and a long alkyl chain with a phenoxyethoxy substituent. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their ability to form strong bonds with both organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane typically involves the reaction of a suitable alkyl halide with a phenoxyethanol derivative, followed by the introduction of the trimethoxysilane group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution and may involve solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to speed up the reaction and reduce energy consumption is also common in industrial settings.
化学反応の分析
Types of Reactions
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups to form siloxane networks.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often with a catalyst such as an acid or base to speed up the reaction.
Condensation: Typically occurs under mild conditions, but can be accelerated by heating or the use of catalysts.
Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a base to deprotonate the nucleophile.
Major Products
Siloxane Networks: Formed from the condensation of silanol groups.
Functionalized Silanes: Resulting from substitution reactions on the phenoxyethoxy group.
科学的研究の応用
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for cell culture and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices to improve biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The primary mechanism by which Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane exerts its effects is through the formation of siloxane bonds. The hydrolysis of the trimethoxysilane group produces silanol groups, which can then condense to form siloxane networks. These networks provide strong adhesion and durability, making the compound useful in a variety of applications. The phenoxyethoxy group can also interact with organic molecules, further enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
Trimethoxysilane: A simpler compound with a similar silane group but lacking the long alkyl chain and phenoxyethoxy substituent.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of the phenoxyethoxy group, offering different reactivity and applications.
Glycidoxypropyl trimethoxysilane: Contains an epoxy group, making it useful for different types of polymerization reactions.
Uniqueness
Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is unique due to its long alkyl chain and phenoxyethoxy substituent, which provide both hydrophobic and hydrophilic properties. This dual functionality allows it to interact with a wide range of materials and makes it particularly useful as a coupling agent and surface modifier.
特性
分子式 |
C22H40O5Si |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
trimethoxy-[11-(2-phenoxyethoxy)undecyl]silane |
InChI |
InChI=1S/C22H40O5Si/c1-23-28(24-2,25-3)21-15-10-8-6-4-5-7-9-14-18-26-19-20-27-22-16-12-11-13-17-22/h11-13,16-17H,4-10,14-15,18-21H2,1-3H3 |
InChIキー |
VFUQKNQASBKGTC-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCCCCCCCCCOCCOC1=CC=CC=C1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


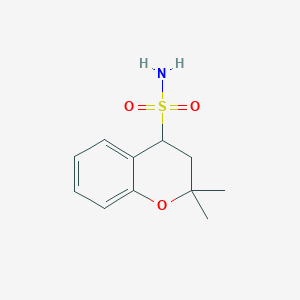



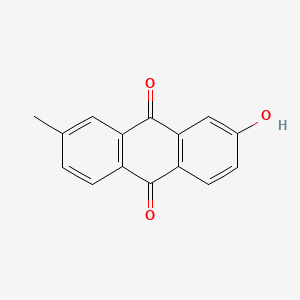
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
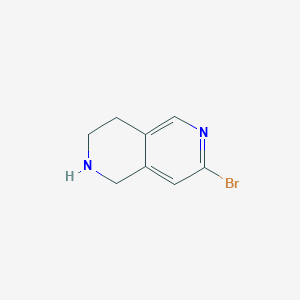
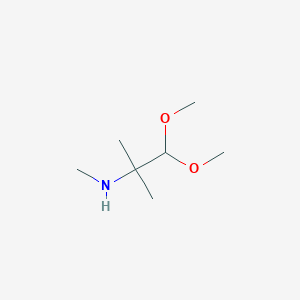

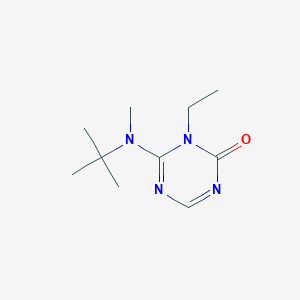
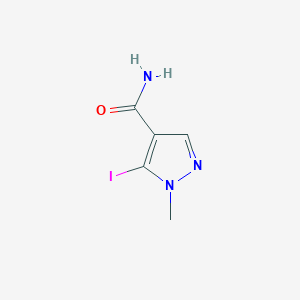
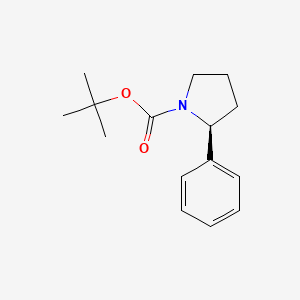
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
